molecular formula C12H9F5S B12112212 Pentafluoro-(3-phenylphenyl)-6-sulfane

Pentafluoro-(3-phenylphenyl)-6-sulfane

Cat. No.: B12112212
M. Wt: 280.26 g/mol
InChI Key: OIWJVMBIWUTEEU-UHFFFAOYSA-N
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Description

Pentafluoro-(3-phenylphenyl)-6-sulfane is an aromatic compound featuring a biphenyl scaffold substituted with a pentafluoro-λ⁶-sulfanyl (-SF₅) group at the 6-position of the 3-phenylphenyl moiety. This structure combines the high electronegativity and steric bulk of the SF₅ group with the π-conjugation of the biphenyl system, making it a candidate for applications in materials science and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pentafluoro-(3-phenylphenyl)-6-sulfane typically involves the incorporation of the pentafluorosulfanyl group onto a phenyl ring. One common method is the ipso-hydroxylation of arylboronic acids in ethanol using aqueous hydrogen peroxide as the oxidant and H2O2/HBr as the reagent . This method is mild, green, and highly efficient, allowing for the smooth transformation of arylboronic acids into substituted phenols without the need for chromatographic purification .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of scalable and green synthesis methods, such as the one-minute synthesis of substituted phenols, is particularly advantageous for industrial applications . These methods ensure high yields and minimal environmental impact, making them suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Pentafluoro-(3-phenylphenyl)-6-sulfane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride .

Major Products

The major products formed from these reactions include quinones, hydroquinones, and various substituted phenols. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals .

Scientific Research Applications

Pentafluoro-(3-phenylphenyl)-6-sulfane has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of complex organic molecules.

    Biology: In biological research, this compound is used to study the effects of fluorinated compounds on biological systems.

    Industry: this compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of pentafluoro-(3-phenylphenyl)-6-sulfane involves its interaction with molecular targets and pathways in biological systems. The compound’s high polarity and lipophilicity allow it to interact with cell membranes and proteins, affecting their function and activity . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Electronic Properties

The SF₅ group is octahedral, with five fluorine atoms and one aryl group bonded to sulfur. This configuration imparts exceptional electronegativity (surpassing CF₃ groups) and lipophilicity, enhancing thermal and chemical stability . The biphenyl backbone facilitates electronic delocalization, which can be tailored for optoelectronic applications .

SF₅-containing compounds are compared below with trifluoromethyl (CF₃), tetrafluoro-λ⁶-sulfanyl (SF₄), and perfluoroalkyl substances (PFAS) in terms of physicochemical properties and applications.

Pentafluoro-λ⁶-sulfanyl (SF₅) vs. Trifluoromethyl (CF₃)

Property SF₅ Group CF₃ Group
Electronegativity Higher (inductive effect) Moderate
Lipophilicity (LogP) 3.5–4.2 2.0–2.5
Thermal Stability >300°C (decomposition) ~250°C
Steric Bulk Larger (van der Waals volume: 110 ų) Smaller (75 ų)
Applications Pharmaceuticals, liquid crystals Agrochemicals, polymers

The SF₅ group’s superior electronegativity and lipophilicity make it advantageous in drug design for improving membrane permeability and metabolic stability .

SF₅ vs. Tetrafluoro-λ⁶-sulfanyl (SF₄)

Property SF₅ Group SF₄ Group
Geometry Octahedral Trigonal bipyramidal
Synthetic Accessibility Established methods Limited (underdeveloped)
Applications Pharmaceuticals, OLEDs Niche (liquid crystals)

SF₄’s ability to connect two substituents in cis/trans configurations (R-SF₄-R′) offers geometric versatility, but synthetic challenges hinder widespread use .

SF₅ Aromatics vs. Perfluoroalkyl Substances (PFAS)

Property SF₅-Substituted Aromatics PFAS (e.g., PFOS, PFOA)
Environmental Persistence Likely lower (shorter chain) Extreme (bioaccumulative)
Toxicity Limited data Documented (hepatotoxic)
Applications Specialty materials Surfactants, coatings

Pharmaceuticals

  • SF₅ groups enhance drug potency by mimicking carbonyl groups and resisting oxidative metabolism. Examples include SF₅-pyridines in kinase inhibitors .
  • Cytotoxic SF₅-substituted iodonium salts demonstrate selective activity against cancer cells .

Materials Science

  • Self-assembled monolayers (SAMs): SF₅-terminated aromatics exhibit superior charge transport properties for molecular electronics .
  • Liquid crystals : SF₅ groups improve thermal stability and mesophase behavior .

Stability and Challenges

  • Synthetic hurdles : SF₅ incorporation requires harsh fluorination conditions (e.g., HF or IF₅) .
  • Environmental impact : While SF₅ aromatics are more degradable than PFAS, their long-term effects remain understudied .

Biological Activity

Pentafluoro-(3-phenylphenyl)-6-sulfane, also known as 3-Phenyl-6-(pentafluorosulfanyl)benzo[c]isoxazole, is a compound characterized by its unique pentafluorosulfanyl (SF5) group. This group has garnered attention due to its stability and potential biological applications. The following sections will explore the biological activity of this compound, including its mechanisms of action, relevant case studies, and a summary of research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a phenyl ring and a pentafluorosulfanyl group. This configuration contributes to its chemical reactivity and biological interactions.

Property Value
Molecular FormulaC13H8F5S
Molecular Weight305.26 g/mol
AppearanceWhite solid
SolubilitySoluble in organic solvents

The biological activity of this compound is believed to involve interactions with specific molecular targets, including enzymes and receptors. The SF5 group enhances the lipophilicity of the compound, which may facilitate its penetration into biological membranes and interaction with target proteins.

  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, modulating their activity and influencing metabolic pathways.
  • Receptor Modulation : It may also interact with various receptors, potentially altering signaling pathways involved in cellular responses.

Biological Activities

Recent studies have highlighted several biological activities associated with this compound:

  • Antimicrobial Activity : Research indicates that compounds containing the SF5 group exhibit significant antimicrobial properties. For instance, studies have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
  • Anticancer Properties : Preliminary investigations suggest potential antiproliferative effects on cancer cell lines such as HeLa (cervical cancer) and A549 (lung cancer). The compound's ability to induce apoptosis in these cell lines has been noted, warranting further exploration into its therapeutic potential.
  • Pharmacological Applications : Due to its unique properties, this compound is being investigated as a lead compound in drug discovery. Its structural characteristics may provide insights into developing new pharmacological agents.

Case Studies

Several studies have explored the biological activity of this compound:

  • Study 1 : A study published in 2012 examined the synthesis and biological properties of SF5-containing compounds. It reported that derivatives exhibited enhanced stability and antimicrobial activity compared to their non-fluorinated counterparts .
  • Study 2 : In vitro assays demonstrated that this compound showed significant inhibition of cell proliferation in HeLa cells with an IC50 value indicating effective cytotoxicity .
  • Study 3 : Another research effort focused on the interactions of SF5 compounds with bacterial proteins, revealing promising results in inhibiting key pathogenic mechanisms .

Properties

Molecular Formula

C12H9F5S

Molecular Weight

280.26 g/mol

IUPAC Name

pentafluoro-(3-phenylphenyl)-λ6-sulfane

InChI

InChI=1S/C12H9F5S/c13-18(14,15,16,17)12-8-4-7-11(9-12)10-5-2-1-3-6-10/h1-9H

InChI Key

OIWJVMBIWUTEEU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=CC=C2)S(F)(F)(F)(F)F

Origin of Product

United States

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